4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one
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Overview
Description
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with dimethyl groups and a conjugated enone system attached to a naphthyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through the condensation of appropriate diketones with ammonia or primary amines under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation of the pyridinone core can be performed using methyl iodide in the presence of a strong base like sodium hydride.
Formation of the Enone System: The enone system can be introduced via aldol condensation between an aromatic aldehyde and a ketone, followed by dehydration.
Coupling with Naphthyl and Phenyl Groups: The final step involves the coupling of the enone system with naphthyl and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one
Properties
IUPAC Name |
4,6-dimethyl-3-[(E)-3-naphthalen-1-yl-2-phenylprop-2-enoyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c1-17-15-18(2)27-26(29)24(17)25(28)23(20-9-4-3-5-10-20)16-21-13-8-12-19-11-6-7-14-22(19)21/h3-16H,1-2H3,(H,27,29)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGWRAZXIRYKQ-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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